N-Dodecylacrylamide
Overview
Description
N-Dodecylacrylamide is a significant chemical compound utilized in polymer chemistry for its unique properties. It's known for its ability to copolymerize with various comonomers via radical copolymerization, making it a versatile monomer for creating stable monolayers and Langmuir-Blodgett (LB) multilayers in polymer forms (Mizuta, Matsuda, & Miyashita, 1991).
Synthesis Analysis
The synthesis of N-Dodecylacrylamide and its derivatives has been explored in various studies. A notable method involves micellar copolymerization in aqueous solutions, utilizing surfactants like sodium dodecyl sulfate and initiators such as potassium persulfate. This process allows for the preparation of copolymers with N-alkylacrylamides, demonstrating a significant increase in apparent viscosity at low mole fractions of N-alkylacrylamide in the copolymer (McCormick, Nonaka, & Johnson, 1988).
Molecular Structure Analysis
Investigations into the molecular structure of N-Dodecylacrylamide derivatives have shown the formation of well-ordered lamellar structures under certain conditions. For instance, poly(N-dodecylacrylamide) (pDDA) can form a highly ordered lamellar structure when annealed under humid conditions, revealing the potential for creating nanodomains with specific orientations and properties (Hashimoto et al., 2017).
Chemical Reactions and Properties
N-Dodecylacrylamide's reactivity has been extensively studied, especially in the context of copolymerization. Its ability to copolymerize with various comonomers, such as methyl methacrylate, highlights its versatile nature and the potential to tailor the chemical properties of the resulting polymers for specific applications (Mizuta et al., 1991).
Physical Properties Analysis
The physical properties of N-Dodecylacrylamide copolymers are influenced by the molecular structure and the conditions under which they are formed. For instance, the lamellar structure of pDDA obtained through humid annealing demonstrates specific thermal behaviors, such as a distinct melting point for the crystallized dodecyl side chains, indicating the importance of molecular arrangement on the physical properties of polymers (Hashimoto et al., 2017).
Chemical Properties Analysis
The chemical properties of N-Dodecylacrylamide derivatives, particularly their ability to form stable monolayers and LB multilayers, are crucial for various applications in polymer chemistry. The synthesis and behavior of these compounds in aqueous solutions reveal their potential for creating associative acrylamide/N-alkylacrylamide copolymers with remarkable properties, such as increased viscosity and the formation of interchain hydrophobic associations in aqueous solutions (McCormick et al., 1988).
Scientific Research Applications
Copolymerization Properties : N-Dodecylacrylamide tends to copolymerize with various comonomers, showing excellent ability to prepare stable monolayers and Langmuir-Blodgett (LB) multilayers in polymer form (Mizuta, Matsuda, & Miyashita, 1991).
Hydrophobic Association Polyacrylamide : A study demonstrated the use of N-Dodecylacrylamide in preparing water-soluble associating polymers via a micellar process, indicating its potential in creating hydrophobically associative polymers (Gao, Guo, Wang, & Zhang, 2008).
Formation of Ordered Lamellar Structure : Poly(N-Dodecylacrylamide) (pDDA) was shown to form a well-ordered lamellar structure when annealed in humid conditions, highlighting its utility in nanotechnology and material science applications (Hashimoto, Sato, Goto, Nagao, Mitsuishi, Nagano, & Matsui, 2017).
Monolayer Behavior and Molecular Weight Influence : The monolayer behavior of poly(N-Dodecylacrylamide) (PDDA) with various molecular weights was studied, finding that higher molecular weights led to more stable and condensed monolayers (Fan & Miyashita, 1999).
Corrosion Inhibition in Zinc : Normal Dodecylamine, related to N-Dodecylacrylamide, was found effective as an anodic inhibitor for zinc corrosion in ammonium chloride media, suggesting its use in corrosion prevention (Huang, Zhang, & Cao, 1997).
Use in Froth Flotation : Dodecylamine (DDA) significantly improved the flotation rate constants and ultimate recoveries in froth flotation of quartz particles, indicating its potential in mineral processing (Nazari & Hassanzadeh, 2020).
Safety And Hazards
properties
IUPAC Name |
N-dodecylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-3-5-6-7-8-9-10-11-12-13-14-16-15(17)4-2/h4H,2-3,5-14H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPVIMDDIXCFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33827-81-5 | |
Record name | 2-Propenamide, N-dodecyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33827-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50164580 | |
Record name | N-Dodecylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Dodecylacrylamide | |
CAS RN |
1506-53-2 | |
Record name | N-Dodecyl-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1506-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Dodecylacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Dodecylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50164580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-dodecylacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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